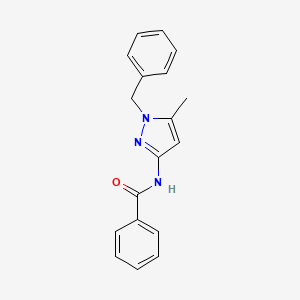
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide
Overview
Description
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide, also known as BVT.2733, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).2733, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide is a selective inhibitor of PDE4, which is an enzyme that catalyzes the hydrolysis of cAMP to AMP. By inhibiting PDE4, N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide increases intracellular levels of cAMP, which activates protein kinase A (PKA) and other downstream signaling pathways. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines.
Biochemical and Physiological Effects
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide has been shown to have several biochemical and physiological effects, including the suppression of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-8, and the promotion of anti-inflammatory cytokines, such as IL-10. In addition, N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide has been shown to reduce airway hyperresponsiveness and improve lung function in animal models of asthma and COPD.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide in lab experiments is its high potency and selectivity for PDE4. This allows for precise control over the inhibition of PDE4 and the subsequent increase in cAMP levels. However, one of the limitations of using N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide. One area of research is the development of more potent and selective PDE4 inhibitors based on the structure of N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide. Another area of research is the investigation of the potential use of N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, the use of N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide in combination with other anti-inflammatory drugs may also be explored as a potential treatment strategy.
Scientific Research Applications
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research is the treatment of inflammatory diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. PDE4 inhibitors, such as N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide, have been shown to reduce inflammation by increasing cAMP levels in immune cells, leading to the suppression of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(1-benzyl-5-methylpyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-14-12-17(19-18(22)16-10-6-3-7-11-16)20-21(14)13-15-8-4-2-5-9-15/h2-12H,13H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFVBBAEKKTEAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



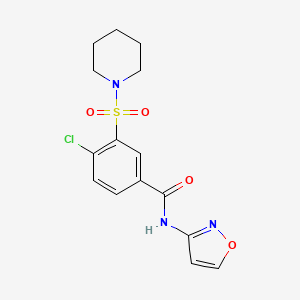
![1-[(4-fluorophenyl)sulfonyl]-4-mesitylpiperazine](/img/structure/B4390079.png)
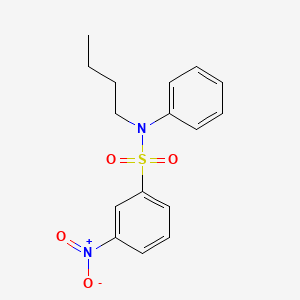

![2-(4-chlorophenyl)-N-(2-{[2-(4-morpholinyl)-2-oxoethyl]amino}-2-oxoethyl)acetamide](/img/structure/B4390108.png)
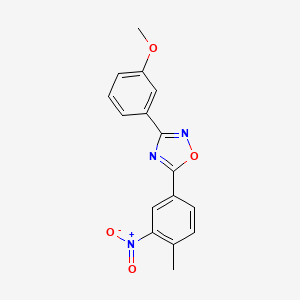
![5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4390115.png)
![4-{[(diethylamino)carbonyl]amino}-N-propylbenzenesulfonamide](/img/structure/B4390140.png)
![ethyl {8-[(4-benzyl-1-piperidinyl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B4390142.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4390152.png)
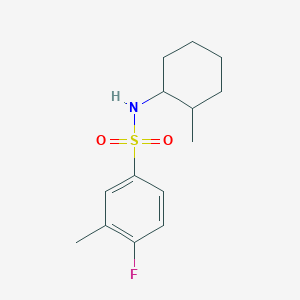
![{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4390170.png)
![5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4390177.png)
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbutanamide](/img/structure/B4390183.png)